molecular formula C6H12O2 B3432437 2-Methylvaleric acid CAS No. 22160-39-0

2-Methylvaleric acid

Cat. No. B3432437
CAS RN: 22160-39-0
M. Wt: 116.16 g/mol
InChI Key: OVBFMEVBMNZIBR-UHFFFAOYSA-N
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Description

2-Methylvaleric acid, also known as 2-Methylpentanoic acid, is a short-chain fatty acid . It is a natural compound found in Campomanesia adamantium, dairy products, and animal feces . It is used as a flavor compound for food-flavor ingredients and fragrances .


Synthesis Analysis

2-Methylvaleric acid is an intermediate in the synthesis of branched-chain . It has been used as an internal standard for gas chromatographic analysis of microbial end products .


Molecular Structure Analysis

The molecular formula of 2-Methylvaleric acid is C6H12O2 . The molecular weight is 116.16 .


Chemical Reactions Analysis

2-Methylvaleric acid is an intermediate in the synthesis of branched-chain .


Physical And Chemical Properties Analysis

2-Methylvaleric acid is a clear colorless liquid . It has a melting point of -85°C and a boiling point of 196-197°C . The density is 0.931 g/mL at 25°C . It is soluble in water (13g/L) .

Safety And Hazards

2-Methylvaleric acid is classified as a combustible liquid . It can cause severe skin burns and eye damage . Therefore, it’s important to avoid breathing its mist, gas, or vapors, and prevent it from getting in eyes, on skin, or clothing . In case of contact, immediate medical attention is required .

Future Directions

As for future directions, more research is needed to fully understand the potential applications and impacts of 2-Methylvaleric acid. It’s worth noting that the compound’s role as an intermediate in the synthesis of branched-chain could be an area of interest .

properties

IUPAC Name

2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
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InChI Key

OVBFMEVBMNZIBR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID9021633
Record name 2-Methylpentanoic acid
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Molecular Weight

116.16 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour
Record name 2-Methylvaleric acid
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 2-Methylvaleric acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.919-0.922
Record name 2-Methylvaleric acid
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Vapor Pressure

0.44 [mmHg]
Record name 2-Methylvaleric acid
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Product Name

2-Methylvaleric acid

CAS RN

97-61-0, 27936-41-0, 22160-39-0
Record name 2-Methylvaleric acid
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Record name Pentanoic acid, methyl-
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Record name 2-METHYLPENTANOIC ACID
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Record name (±)-2-Methylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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